Lapatin B -

Lapatin B

Catalog Number: EVT-1576530
CAS Number:
Molecular Formula: C20H14N4O3
Molecular Weight: 358.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lapatin B is classified as a small molecule inhibitor targeting specific kinases involved in cancer cell proliferation. It belongs to a broader category of compounds known as tyrosine kinase inhibitors, which play a critical role in disrupting signaling pathways that promote tumor growth. The compound is synthesized through various chemical methods, often involving modifications to enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lapatin B typically involves several steps that can vary depending on the desired derivatives. One common approach is the use of imidazoles and quinazolines as key intermediates. For instance, a typical synthetic route may include:

  1. Formation of Intermediate Compounds: Starting with 4-chloro-7-methoxyquinazoline, an appropriate aniline reagent is added in an alcohol solvent, followed by refluxing to yield the desired intermediate.
  2. Purification Techniques: The purification of intermediates often employs techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure high purity levels before proceeding to the next steps .
  3. Final Assembly: The final product may be obtained through coupling reactions involving various reagents under controlled conditions to ensure optimal yields.

These synthetic methods are crucial for developing Lapatin B derivatives with enhanced biological activity and reduced side effects.

Molecular Structure Analysis

Structure and Data

Lapatin B features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:

  • A quinazoline scaffold, which is essential for its kinase inhibitory properties.
  • Various substituents that can be modified to enhance solubility and bioavailability.

The molecular formula and weight of Lapatin B are critical data points for understanding its pharmacokinetics and dynamics, although specific values may vary based on the exact derivative synthesized.

Chemical Reactions Analysis

Reactions and Technical Details

Lapatin B undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic Substitution Reactions: These reactions are vital for introducing various functional groups onto the quinazoline core.
  • Oxidation Reactions: Certain synthetic routes may involve oxidation steps using reagents like hypervalent iodine compounds to modify the molecular framework effectively .
  • Coupling Reactions: These are essential for forming the final product from intermediate compounds, often employing coupling agents to facilitate bond formation.

Understanding these reactions is crucial for optimizing synthesis routes and improving yield and purity.

Mechanism of Action

Process and Data

Lapatin B acts primarily as an inhibitor of specific tyrosine kinases involved in cellular signaling pathways that regulate cell growth and division. The mechanism includes:

  1. Binding Affinity: Lapatin B binds to the ATP-binding site of tyrosine kinases, preventing phosphorylation processes critical for signal transduction.
  2. Inhibition of Tumor Growth: By blocking these pathways, Lapatin B effectively inhibits tumor cell proliferation, making it a valuable candidate in cancer therapy.

The detailed understanding of its mechanism aids in predicting its effectiveness against various cancer types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lapatin B exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can vary based on pH and temperature conditions, which are crucial for storage and formulation.
  • Melting Point: Specific melting point data help in characterizing the compound, although this can differ based on synthesis methods.

These properties influence its formulation into pharmaceutical preparations for therapeutic use.

Applications

Scientific Uses

Lapatin B has several applications in scientific research:

  • Cancer Research: Its primary application lies in oncology, where it is studied for its potential to treat various cancers by inhibiting tumor growth.
  • Drug Development: Ongoing research focuses on developing new derivatives with improved efficacy and safety profiles.
  • Biological Studies: It serves as a tool compound in studies investigating kinase signaling pathways, contributing to a deeper understanding of cancer biology.

Through these applications, Lapatin B continues to be an important focus within medicinal chemistry and pharmacology.

Pharmacological Profile of Lapatinib

Mechanism of Action: Dual Tyrosine Kinase Inhibition

EGFR (HER1/ErbB1) and HER2 (ErbB2) Receptor Targeting

Lapatinib is a reversible small-molecule inhibitor that selectively targets the intracellular tyrosine kinase domains of both EGFR (HER1/ErbB1) and HER2 (ErbB2). These receptors are members of the ErbB family, which form homo- or heterodimers upon ligand binding (except HER2), leading to autophosphorylation and activation of downstream signaling cascades. HER2 overexpression occurs in 25–30% of breast cancers and drives tumor aggressiveness and poor prognosis. Lapatinib’s dual inhibition disrupts ligand-dependent and independent signaling, particularly in HER2-amplified cancers where HER2 serves as the preferred dimerization partner. This specificity differentiates it from monoclonal antibodies (e.g., trastuzumab), which target extracellular domains. Preclinical studies confirm lapatinib’s efficacy in trastuzumab-resistant models, including those expressing truncated p95HER2 receptors lacking extracellular epitopes [1] [3] [9].

Competitive ATP-Binding Domain Inhibition

Lapatinib binds reversibly to the adenosine triphosphate (ATP)-binding pocket of EGFR and HER2’s kinase domains. By competing with ATP, it prevents receptor autophosphorylation and subsequent activation. Structural studies reveal lapatinib’s anilinoquinazoline core facilitates high-affinity interactions with conserved residues in the kinase cleft. This competitive inhibition is distinct from irreversible inhibitors (e.g., neratinib) due to its reversible binding kinetics. Consequently, lapatinib blocks downstream signal transduction without permanently inactivating the receptors, reducing off-target toxicities [1] [10].

Downstream Signaling Pathway Disruption (MAPK, PI3K/Akt/mTOR)

Lapatinib suppresses critical oncogenic pathways:

  • MAPK/ERK Pathway: Inhibits Raf/MEK/ERK phosphorylation, reducing cellular proliferation and differentiation signals.
  • PI3K/Akt/mTOR Pathway: Attenuates Akt phosphorylation, decreasing survivin expression and increasing pro-apoptotic BIM levels.
  • PLCγ Modulation: Downregulates phospholipase Cγ, affecting calcium mobilization and protein kinase C activation.

Additionally, lapatinib inhibits nuclear translocation of EGFR/HER2, suppressing transcription of genes like thymidylate synthase (TS), which sensitizes tumors to fluoropyrimidine chemotherapy. This downregulation is amplified in HER2-overexpressing cells compared to EGFR-only inhibition [1] [3] [9].

Table 1: Key Downstream Effects of Lapatinib-Mediated Pathway Inhibition

PathwayKey Components AffectedBiological Consequences
MAPK/ERK↓ Raf, MEK, ERK phosphorylationReduced proliferation & differentiation
PI3K/Akt/mTOR↓ Akt phosphorylation; ↑ BIMIncreased apoptosis; ↓ survivin expression
PLCγ↓ PLCγ1 phosphorylationImpaired calcium signaling & PKC activation
Nuclear Targets↓ TS, E2F-1, cyclin D1 expressionChemosensitization to fluoropyrimidines

Pharmacokinetic Properties

Absorption Dynamics and Bioavailability Variability

Lapatinib exhibits variable oral absorption due to pH-dependent solubility. Its bioavailability increases significantly with food intake:

  • A low-fat meal raises AUC by 167% (2.67-fold) and C~max~ by 142% (2.42-fold).
  • A high-fat meal elevates AUC by 325% (4.25-fold) and C~max~ by 203% (3.03-fold).This food effect stems from enhanced dissolution and prolonged gastric retention. Consequently, lapatinib is recommended in a fasted state to minimize interpatient variability [2] [4].

Tissue Distribution and Protein Binding (>99% Albumin/α1-Acid Glycoprotein)

Lapatinib is >99% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. This high binding limits free drug concentration but facilitates extensive tissue distribution. Notably, lapatinib penetrates the blood-brain barrier, offering activity against HER2-positive CNS metastases—a site often inaccessible to trastuzumab. Brain metastasis models show reduced phosphorylated HER2 following lapatinib treatment, confirming CNS bioavailability [1] [10].

Hepatic Metabolism (CYP3A4/3A5, CYP2C19/2C8)

Lapatinib undergoes extensive hepatic metabolism via:

  • Primary enzymes: CYP3A4/3A5 (>70%), responsible for oxidative dealkylation and oxygenation.
  • Secondary enzymes: CYP2C19 and CYP2C8, contributing to N-dealkylated metabolites.No single metabolite exceeds 10% of the parent drug exposure, but reactive intermediates may contribute to hepatotoxicity. Genetic polymorphisms in CYP2C19 can influence metabolic clearance [4] [7] [10].

Elimination Pathways and Half-Life Variability

Elimination occurs primarily via feces (86–87%), with <2% excreted renally. Lapatinib’s half-life is dose-dependent:

  • Single dose: ~14.2 hours
  • Repeated dosing: Extends to ~24 hours due to autoinhibition of CYP3A4.This supports once-daily dosing but necessitates adherence to fasting guidelines to maintain steady-state concentrations [2] [10].

Drug-Drug and Food Interactions

CYP3A4-Mediated Interactions (Inducers/Inhibitors)

Lapatinib is highly susceptible to CYP3A4 modulators:

  • Inhibitors (e.g., ketoconazole): Increase lapatinib AUC by 3.6-fold. Dose reduction is required with strong inhibitors (e.g., clarithromycin, ritonavir).
  • Inducers (e.g., carbamazepine, dexamethasone): Reduce lapatinib exposure by >70%. Dexamethasone also enhances formation of hepatotoxic metabolites, increasing hepatotoxicity risk by 4.57-fold. Avoid concurrent use with strong inducers [4] [7].

Table 2: Clinically Significant CYP3A4-Mediated Drug Interactions

Interaction TypeExample AgentsEffect on Lapatinib ExposureClinical Management
Strong InhibitorsKetoconazole, ritonavir↑ AUC by 3.6-foldReduce lapatinib dose by 50%
Strong InducersCarbamazepine, rifampin↓ AUC by >72%Avoid concurrent use
Moderate InducersDexamethasone↑ Hepatotoxicity risk 4.57-foldMonitor LFTs; avoid long-term use

Proton Pump Inhibitors and Gastric pH Effects

As a weak base, lapatinib’s solubility decreases in higher gastric pH. Proton pump inhibitors (e.g., omeprazole) may reduce bioavailability by altering dissolution. While clinical studies are limited, separating administration by ≥2 hours is advised to mitigate this interaction [4].

High-Fat Meal Impact on Bioavailability

High-fat meals profoundly increase lapatinib absorption (see Table 3). Despite this boost, absolute exposure variability rises, potentially leading to toxicity or subtherapeutic effects. Consistent fasting-state administration (≥1 hour pre-meal or ≥2 hours post-meal) is critical for predictable pharmacokinetics [2] [4].

Table 3: Food Effects on Lapatinib Pharmacokinetics

Meal TypeAUC ChangeC~max~ ChangeClinical Recommendation
Fasted stateReferenceReferenceAdminister ≥1h before meals
Low-fat meal↑ 167%↑ 142%Avoid
High-fat meal↑ 325%↑ 203%Contraindicated

Properties

Product Name

Lapatin B

IUPAC Name

(1'S,3S,12'S)-spiro[1H-indole-3,16'-2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene]-2,3',14'-trione

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C20H14N4O3/c25-17-14-9-20(11-6-2-4-8-13(11)22-19(20)27)15(23-17)16-21-12-7-3-1-5-10(12)18(26)24(14)16/h1-8,14-15H,9H2,(H,22,27)(H,23,25)/t14-,15+,20-/m0/s1

InChI Key

RSCQCCZWYNEMPN-MDOVXXIYSA-N

Synonyms

lapatin B

Canonical SMILES

C1C2C(=O)NC(C13C4=CC=CC=C4NC3=O)C5=NC6=CC=CC=C6C(=O)N25

Isomeric SMILES

C1[C@H]2C(=O)N[C@@H]([C@@]13C4=CC=CC=C4NC3=O)C5=NC6=CC=CC=C6C(=O)N25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.